molecular formula C12H16N4 B13641105 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-phenylethan-1-amine

2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-phenylethan-1-amine

Cat. No.: B13641105
M. Wt: 216.28 g/mol
InChI Key: JEIVVOVFAGYTQS-UHFFFAOYSA-N
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Description

2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-phenylethan-1-amine is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-phenylethan-1-amine can be achieved through various synthetic routes. One common method involves the coupling of amidines with carboxylic acids followed by cyclization with hydrazines . This one-pot approach is efficient and allows for the generation of a wide range of 1,2,4-triazole derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-phenylethan-1-amine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-phenylethan-1-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with different biological targets, enhancing its pharmacokinetic and pharmacological properties . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-phenylethan-1-amine can be compared with other 1,2,4-triazole derivatives such as:

These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological properties.

Properties

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

2-(2,5-dimethyl-1,2,4-triazol-3-yl)-2-phenylethanamine

InChI

InChI=1S/C12H16N4/c1-9-14-12(16(2)15-9)11(8-13)10-6-4-3-5-7-10/h3-7,11H,8,13H2,1-2H3

InChI Key

JEIVVOVFAGYTQS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C(CN)C2=CC=CC=C2)C

Origin of Product

United States

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